N,9-diphenyl-9H-carbazol-3-amine
Overview
Description
N,9-diphenyl-9H-carbazol-3-amine (DPCA) is an organic compound that belongs to the carbazole family. It is a heterocyclic aromatic amine with a molecular formula of C17H13N. It is a colorless solid that is insoluble in water and soluble in organic solvents. It has a melting point of 65-66 °C and a boiling point of 306 °C. It is used in a variety of scientific research applications, including organic synthesis, chemical biology, and pharmacology.
Scientific Research Applications
N,9-diphenyl-9H-carbazol-3-amine has been used in a variety of scientific research applications, including organic synthesis, chemical biology, and pharmacology. It is often used as a starting material in the synthesis of other compounds, such as aryl amines and heterocyclic compounds. In chemical biology, it is used as a fluorescent probe to detect small molecules and as a reagent for the synthesis of other compounds. In pharmacology, it is used as a substrate for cytochrome P450 enzymes, as a substrate for monoamine oxidase, and as a substrate for the synthesis of drugs.
Mechanism Of Action
The mechanism of action of N,9-diphenyl-9H-carbazol-3-amine is not well understood. However, it is believed that it acts as a substrate for cytochrome P450 enzymes, monoamine oxidase, and other enzymes involved in the metabolism of drugs. Additionally, it may act as a ligand for receptors, such as the serotonin receptor, and may be involved in the regulation of cell signaling pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of N,9-diphenyl-9H-carbazol-3-amine are not well understood. However, it has been shown to act as a substrate for cytochrome P450 enzymes and monoamine oxidase, which are involved in the metabolism of drugs. Additionally, it may act as a ligand for receptors, such as the serotonin receptor, and may be involved in the regulation of cell signaling pathways.
Advantages And Limitations For Lab Experiments
The advantages of using N,9-diphenyl-9H-carbazol-3-amine in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to act as a substrate for cytochrome P450 enzymes and monoamine oxidase. Additionally, it can be used as a fluorescent probe to detect small molecules and as a reagent for the synthesis of other compounds. The main limitation of using N,9-diphenyl-9H-carbazol-3-amine in laboratory experiments is its instability in the presence of light and air.
Future Directions
There are a number of potential future directions for research involving N,9-diphenyl-9H-carbazol-3-amine. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be done to explore the use of N,9-diphenyl-9H-carbazol-3-amine as a fluorescent probe for small molecules and as a reagent for the synthesis of other compounds. Finally, further research could be done to develop more efficient and cost-effective methods for its synthesis.
properties
IUPAC Name |
N,9-diphenylcarbazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRDATNLTUIPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733066 | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,9-diphenyl-9H-carbazol-3-amine | |
CAS RN |
894791-43-6 | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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